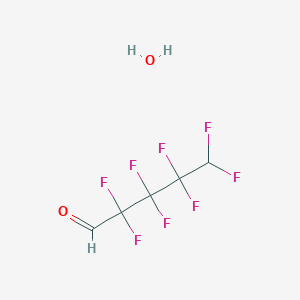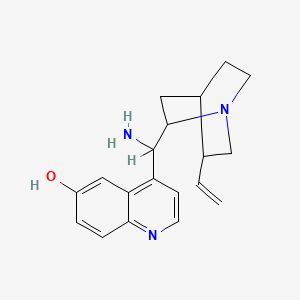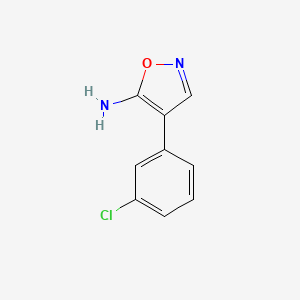
4-(3-Chlorophenyl)-1,2-oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a condensation reaction. The 3-chlorophenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is aromatic and therefore contributes to the compound’s stability. The 3-chlorophenyl group is also aromatic, and the chlorine atom is electronegative, which could influence the compound’s reactivity .Chemical Reactions Analysis
As an aromatic compound, “4-(3-Chlorophenyl)-1,2-oxazol-5-amine” could potentially undergo electrophilic aromatic substitution reactions. The presence of the electron-donating amine group and the electron-withdrawing chlorine atom could direct these reactions to specific positions on the aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine group could allow the compound to participate in hydrogen bonding, which could influence its solubility in different solvents .科学的研究の応用
Anti-Allergic Drug Synthesis
4-(3-Chloro-phenyl)-isoxazol-5-ylamine has been explored for its potential in the synthesis of anti-allergic drugs. Histamine, a biologically active substance involved in allergic reactions, interacts with histamine receptors, and antagonists of these receptors are crucial in anti-allergic drug design . The compound’s structure allows for the synthesis of H1 receptor antagonists, which are used to treat allergic conditions by inhibiting the action of histamine .
Neuroprotective Agent Development
Research has indicated that derivatives of 4-(3-Chloro-phenyl)-isoxazol-5-ylamine may have neuroprotective properties. These derivatives can be designed to target neurological pathways and receptors, potentially offering therapeutic benefits for neurodegenerative diseases such as Parkinson’s and Alzheimer’s .
Antibacterial Activity
Compounds synthesized from 4-(3-Chloro-phenyl)-isoxazol-5-ylamine have shown promising antibacterial activity. The structural features of the compound contribute to the efficacy of these derivatives in combating bacterial infections, making it a valuable scaffold for developing new antibacterial agents .
Anti-Inflammatory Applications
The anti-inflammatory potential of 4-(3-Chloro-phenyl)-isoxazol-5-ylamine derivatives is another area of interest. By modulating inflammatory pathways, these compounds could be used to develop treatments for various inflammatory disorders .
Antitumor Activity
There is ongoing research into the antitumor applications of 4-(3-Chloro-phenyl)-isoxazol-5-ylamine. Its derivatives are being studied for their ability to inhibit cancer cell growth and proliferation, offering a pathway to novel cancer therapies .
Pharmacokinetic Property Enhancement
The incorporation of 4-(3-Chloro-phenyl)-isoxazol-5-ylamine into pharmaceuticals can improve their pharmacokinetic properties. This includes better absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for the efficacy and safety of drugs .
将来の方向性
作用機序
Target of Action
The primary targets of 4-(3-Chloro-phenyl)-isoxazol-5-ylamine are Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha , Protein farnesyltransferase subunit beta , and Geranylgeranyl transferase type-1 subunit beta . These proteins play crucial roles in the post-translational modification of proteins, which is essential for their function.
Mode of Action
It is known to interact with its targets, potentially altering their function . This interaction could lead to changes in the biochemical pathways these proteins are involved in.
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .
特性
IUPAC Name |
4-(3-chlorophenyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFLAYMFDVUEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(ON=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-phenyl)-isoxazol-5-ylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

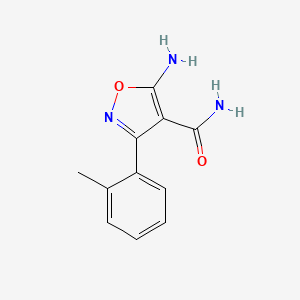
![Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6341762.png)
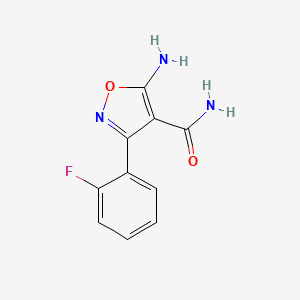
![Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0(2,6)]deca-2(6),4-diene-5-carboxylate](/img/structure/B6341779.png)
![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)

![4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341797.png)
![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)
![6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione](/img/structure/B6341814.png)

![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)
